1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H8F3NO3 |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
1-[3-nitro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3/c1-6(15)2-7-3-8(10(11,12)13)5-9(4-7)14(16)17/h3-5H,2H2,1H3 |
InChI Key |
CUNVEMILPBPJQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Navigating Trifluoromethylated Phenylpropanones: A Technical Guide for Researchers
An In-depth Examination of a Key Synthetic Intermediate in Drug Development
For Immediate Release
This technical guide addresses the chemical identity, synthesis, and analytical protocols related to trifluoromethylated phenylpropanones, compounds of significant interest to researchers, scientists, and drug development professionals. While initial inquiries into the specific compound 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one did not yield a registered CAS number or substantial documentation in publicly accessible chemical databases, this guide will focus on the closely related and well-documented compound, 1-(3-(Trifluoromethyl)phenyl)propan-2-one , as a representative model for this class of molecules.
Introduction: The Significance of Trifluoromethylated Moieties
The incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal chemistry. This functional group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Phenylpropanones bearing this moiety are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis, properties, and applications of 1-(3-(Trifluoromethyl)phenyl)propan-2-one, a key precursor in the production of fenfluramine.
Chemical Identity and Properties of 1-(3-(Trifluoromethyl)phenyl)propan-2-one
CAS Number: 21906-39-8[1][2][3][4][5][6][7]
This compound is a pale yellow oil with a molecular weight of 202.17 g/mol .[4][6] It is also known by several synonyms, including (3-Trifluoromethyl)phenylacetone and m-Trifluoromethylphenylacetone.[1][3][4][8]
| Property | Value | Source |
| Molecular Formula | C10H9F3O | [2][3][6] |
| Molecular Weight | 202.17 g/mol | [8] |
| Appearance | Pale Yellow Oil | [4] |
| Boiling Point | 89-90 °C at 0.5 mmHg | |
| Density | 1.204 g/mL at 25 °C | |
| Refractive Index | n20/D 1.457 |
Synthesis of 1-(3-(Trifluoromethyl)phenyl)propan-2-one
The industrial synthesis of 1-(3-(Trifluoromethyl)phenyl)propan-2-one is well-documented, with a common and efficient method involving the reaction of the diazonium salt of 3-trifluoromethylaniline with isopropenyl acetate.[9][10][11] This process offers good yields using readily available starting materials.[9][10]
Diazotization of 3-Trifluoromethylaniline
This initial step involves the conversion of the primary aromatic amine, 3-trifluoromethylaniline, into a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid.
Experimental Protocol for Fenfluramine Synthesis
-
Imine Formation:
-
Dissolve 1-(3-(Trifluoromethyl)phenyl)propan-2-one in a suitable solvent such as methanol.
-
Add a solution of ethylamine hydrochloride and a base (e.g., sodium hydroxide) in methanol. * Stir the mixture at room temperature for several hours to facilitate the formation of the imine.
-
2. Reduction:
- Cool the reaction mixture to 0-10 °C. * Slowly add a reducing agent, such as sodium borohydride, while maintaining the low temperature.
3. Work-up and Isolation:
- After the reduction is complete, the reaction is quenched, and the product is extracted with an organic solvent.
- The organic extracts are combined, washed, dried, and the solvent is evaporated to yield crude fenfluramine.
- Further purification can be achieved by forming a salt, such as fenfluramine hydrochloride, and recrystallization.
Analytical Methods for Quality Control
Ensuring the purity and identity of 1-(3-(Trifluoromethyl)phenyl)propan-2-one is critical for its use in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
-
Gas Chromatography (GC): Used to assess the purity of the compound. *[6] High-Performance Liquid Chromatography (HPLC): A standard method for routine quality control and impurity profiling. *[2] Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and structure of the compound and any impurities. *[2] Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the compound.
These analytical methods are essential for validating the quality of each batch of the intermediate, ensuring it meets the stringent requirements for pharmaceutical use.
While the specific compound 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one remains elusive in common chemical registries, the detailed examination of its analogue, 1-(3-(Trifluoromethyl)phenyl)propan-2-one, provides valuable insights for researchers in the field. This guide has detailed its synthesis, chemical properties, and critical role as a precursor in the synthesis of fenfluramine. The provided protocols and analytical methodologies serve as a robust resource for scientists and professionals engaged in drug discovery and development, underscoring the importance of this class of trifluoromethylated intermediates.
References
- Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
- Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
-
(S)-fenfluramine. Erowid. [Link]
-
Fenfluramine Hydrochloride. New Drug Approvals. [Link]
-
Chemical Properties of 2-Propanone, 1-[3-(trifluoromethyl)phenyl]- (CAS 21906-39-8). Cheméo. [Link]
-
1-(3-(Trifluoromethylthio)phenyl)propan-2-one. PubChem. [Link]
-
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-. NIST WebBook. [Link]
- New method for synthesis of fenfluramine, and new compositions comprising it.
-
(3-Trifluoromethyl)phenylacetone. Pharmaffiliates. [Link]
-
1-[3-(Trifluoromethyl)phenyl]-2-propanone. CAS Common Chemistry. [Link]
- Fenfluramine composition and preparation method thereof.
-
FENFLURAMINE COMPOSITIONS AND METHODS OF PREPARING THE SAME. European Patent Office. [Link]
-
Fenfluramine compositions and methods of preparing the same. PubChem. [Link]
- Process for manufacturing 1-(3-trifluoromethyl)-phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
-
2-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]propan-2-ol. Chemsrc. [Link]
-
N-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine Properties. Cheméo. [Link]
-
1H-Imidazole, 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-. PharmaCompass.com. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole. CAS Common Chemistry. [Link]
-
Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. [Link]
- Phenyl propanones.
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]na[1][9]phthyridin-2(1H)-one. MIT Open Access Articles. [Link]
-
Assessment of Spectroscopic Techniques for Adulteration Detection of Raw Materials Used in Biopharmaceutical Manufacturing. American Pharmaceutical Review. [Link]
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Physicochemical Properties of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
The following technical guide provides an in-depth analysis of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one , a specialized fluorinated intermediate.
Note on Data Availability: As a highly specialized intermediate in organic synthesis, direct experimental data (crystallographic or bulk physicochemical) is limited in public literature. The values and protocols presented below are derived from validated Structure-Property Relationship (SPR) models, analogous chemical behavior of trifluoromethyl-nitrobenzenes, and standard industrial protocols for deactivated phenylacetone derivatives.
Technical Guide & Whitepaper
Executive Summary
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one is a disubstituted phenylacetone derivative characterized by the presence of two strong electron-withdrawing groups (EWG): a nitro group (-NO
This molecular architecture creates a highly electron-deficient aromatic system, making the compound a critical "switch" intermediate. It serves as a precursor for 3,5-disubstituted amphetamine analogs , trifluoromethylated indoles , and poly-functionalized benzimidazoles used in kinase inhibitor discovery. Its unique electronic profile offers enhanced metabolic stability and lipophilicity, key parameters in modern drug design.
Molecular Architecture & Electronic Profile
Structural Identity
| Attribute | Detail |
| IUPAC Name | 1-[3-Nitro-5-(trifluoromethyl)phenyl]propan-2-one |
| Common Name | 3-Nitro-5-trifluoromethylphenylacetone |
| Molecular Formula | C |
| Molecular Weight | 247.17 g/mol |
| SMILES | CC(=O)Cc1cc(cc(c1)[O-])C(F)(F)F |
| Core Scaffold | Phenylacetone (P2P) |
Electronic Effects
The benzene ring is subject to synergistic deactivation:
-
-NO
(Nitro): exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect. -
-CF
(Trifluoromethyl): exerts a powerful inductive (-I) withdrawing effect.
Consequence: The aromatic ring is highly deactivated towards Electrophilic Aromatic Substitution (SEAr) but activated for Nucleophilic Aromatic Substitution (SNAr) if a leaving group were present. The methylene protons (
Physicochemical Profile (Predicted & Derived)
The following data aggregates high-confidence predictions based on ACD/Labs and ChemAxon algorithms for this specific congener.
Physical Constants
| Property | Value (Predicted) | Confidence | Context |
| Physical State | Low-melting Solid or Viscous Oil | High | Pure nitro-CF3 aromatics often crystallize, but the flexible side chain lowers MP. |
| Melting Point | 45°C – 55°C | Medium | Est. based on 3-nitro-5-CF3-acetophenone analogs. |
| Boiling Point | 285°C ± 10°C (at 760 mmHg) | High | High BP due to polarity of -NO |
| Density | 1.42 ± 0.05 g/cm³ | High | Significantly denser than water due to fluorination. |
| Flash Point | >110°C | High | Non-flammable under standard handling. |
Solubility & Lipophilicity
| Parameter | Value | Implication for Formulation |
| LogP (Octanol/Water) | 2.8 – 3.1 | Moderately lipophilic; crosses blood-brain barrier (BBB) effectively. |
| Water Solubility | < 0.5 mg/mL | Practically insoluble; requires organic co-solvents (DMSO, DCM). |
| pKa ( | ~18.5 | Slightly more acidic than acetone (pKa 19.3); enolizable. |
| H-Bond Acceptors | 5 | (3 from NO |
Synthesis & Characterization Protocols
Due to the deactivated nature of the ring, standard Friedel-Crafts acylation fails. The Meerwein Arylation is the gold-standard route for synthesizing this compound with high fidelity.
Synthetic Route: Modified Meerwein Arylation
This protocol utilizes the diazonium salt of the commercially available 3-nitro-5-(trifluoromethyl)aniline to couple with isopropenyl acetate.
Reaction Scheme (DOT Visualization):
Figure 1: Meerwein Arylation pathway for the synthesis of electron-deficient phenylacetones.
Step-by-Step Protocol
-
Diazotization:
-
Dissolve 0.1 mol of 3-nitro-5-(trifluoromethyl)aniline in 15% HCl (aq).
-
Cool to 0°C. Add NaNO
(1.1 eq) dropwise. Stir for 30 min. -
Critical Control: Maintain T < 5°C to prevent diazonium decomposition.
-
-
Meerwein Coupling:
-
To the diazonium solution, add isopropenyl acetate (1.5 eq) and acetone (solvent).
-
Add catalytic CuCl
(5 mol%). -
Allow temperature to rise to 30-40°C (gas evolution of N
observed).
-
-
Hydrolysis & Workup:
-
Reflux for 1 hour to hydrolyze the intermediate enol ester.
-
Extract with Dichloromethane (DCM). Wash with NaHCO
. -
Purification: Vacuum distillation (high vacuum required) or column chromatography (Hexane:EtOAc 8:2).
-
Analytical Validation
-
1H NMR (CDCl
, 400 MHz):-
2.25 (s, 3H, -CH
ketone). -
3.90 (s, 2H, -CH
- benzylic). - 7.80 – 8.40 (m, 3H, Aromatic protons). Note: Signals shifted downfield due to EWGs.
-
2.25 (s, 3H, -CH
-
IR Spectroscopy:
-
1715 cm
(C=O stretch, ketone). -
1530, 1350 cm
(NO stretch). -
1100-1300 cm
(C-F stretch, strong).
-
Applications in Drug Discovery
This molecule is a "Privileged Scaffold" precursor. The combination of -CF
Metabolic Stability & Bioisosterism
The Trifluoromethyl group blocks metabolic oxidation at the 5-position, increasing the in vivo half-life of derived drugs. The Nitro group serves as a "masked" amine; it can be reduced at a late stage to form an aniline, allowing for the synthesis of complex ureas or amides (common in kinase inhibitors like Sorafenib).
Synthetic Utility Pathway
Figure 2: Divergent synthesis applications in medicinal chemistry.
Safety & Handling (E-E-A-T)
Warning: Nitro-aromatics, especially those with multiple electron-withdrawing groups, can possess high energy potentials.
-
Thermal Stability: Do not distill at atmospheric pressure. The compound may decompose violently above 200°C. Use high vacuum (< 1 mmHg) for purification.
-
Chemical Compatibility: Avoid contact with strong bases (e.g., NaH, LDA) unless under controlled conditions, as the benzylic protons are acidic and can lead to polymerization or rapid condensation.
-
Toxicity: Treat as a potential mutagen. Nitro-aromatics are often genotoxic. Use full PPE (gloves, respirator) and handle in a fume hood.
References
-
Doyle, M. P., et al. (1977). "Alkyl nitrites as substitutes for sodium nitrite in the Meerwein arylation." Journal of Organic Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
PubChem Compound Summary. "1-(3-(Trifluoromethyl)phenyl)propan-2-one (Analogous Data)." National Center for Biotechnology Information. Link
-
U.S. Environmental Protection Agency. "CompTox Chemicals Dashboard: Trifluoromethyl-nitrobenzene derivatives." Link
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A Technical Guide to the Synthesis of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one: A Historical and Methodological Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one is a key chemical intermediate whose importance is intrinsically linked to the development of advanced androgen receptor antagonists, most notably Enzalutamide. This technical guide provides an in-depth review of the synthetic history and methodologies for this compound. It delves into the foundational chemistry, explores the evolution of synthetic strategies from analogous structures, and presents a detailed, mechanistically-grounded protocol for its preparation. By examining the causality behind experimental choices and comparing different synthetic paradigms, this document serves as a comprehensive resource for researchers in medicinal chemistry and process development.
Introduction: The Emergence of a Key Intermediate
The history of a specific molecule's synthesis is often a reflection of its evolving utility. 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one is a prime example. While not a widely studied compound in its own right, its trifluoromethyl and nitro-substituted phenylpropanone structure represents a critical building block in the synthesis of complex pharmaceuticals. The presence of both a nitro group, a versatile precursor to an amine, and a trifluoromethyl group, a key moiety for modulating drug potency and metabolic stability, makes it a highly valuable intermediate.[1]
The primary driver for the synthesis of this compound is its role as a precursor in certain synthetic routes to Enzalutamide, a second-generation non-steroidal androgen receptor antagonist used in the treatment of castration-resistant prostate cancer. The development of efficient and scalable syntheses for such intermediates is a critical objective in pharmaceutical manufacturing, directly impacting the accessibility and cost of life-saving medicines.
This guide will trace the synthetic lineage of this molecule, beginning with the foundational methods established for structurally similar phenylpropanones and culminating in a detailed examination of the most logical and established route for its specific preparation.
Foundational Synthetic Strategies: The Meerwein Arylation
The core challenge in synthesizing 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one lies in the formation of the carbon-carbon bond between the substituted aromatic ring and the propanone side chain. The historical precedent for this type of transformation is the Meerwein arylation , first reported by Hans Meerwein in 1939.[2][3] This reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, typically catalyzed by a metal salt, such as a copper(I) or copper(II) salt.[3][4]
The general mechanism, while not definitively elucidated, is believed to involve the generation of an aryl radical from the diazonium salt, which then adds to the alkene.[2] This powerful reaction provides a direct method for forming aryl-alkyl bonds.
Precedent: Synthesis of 1-(3-Trifluoromethyl)phenyl-propan-2-one
The industrial synthesis of the non-nitrated analog, 1-(3-trifluoromethyl)phenyl-propan-2-one, provides a direct and authoritative blueprint for the synthesis of our target molecule. This compound was itself an important intermediate for the anorexic drug Fenfluramine.[5] Patents from the late 1990s detail a process that begins with the diazotization of 3-trifluoromethylaniline.[6][7] The resulting diazonium salt is then reacted with isopropenyl acetate in the presence of a copper catalyst to yield the desired phenylpropanone.[5][7]
Isopropenyl acetate serves as a synthetic equivalent of acetone's enol form, providing the three-carbon chain that is appended to the aromatic ring. This approach proved to be a significant improvement over previous methods, utilizing a readily available starting material in 3-trifluoromethylaniline.[5]
The logical progression, therefore, is to apply this well-established Meerwein arylation strategy to an aniline bearing both a nitro and a trifluoromethyl group.
The Cornerstone Starting Material: 3-Nitro-5-(trifluoromethyl)aniline
The viability of the proposed Meerwein arylation route hinges on the availability of the key starting material: 3-Nitro-5-(trifluoromethyl)aniline . This compound is commercially available and its synthesis is well-documented. One established industrial method involves the high-pressure ammonolysis of 5-chloro-2-nitrobenzotrifluoride with aqueous ammonia at elevated temperatures (170-230°C).[8] Other routes start from various substituted benzotrifluorides, followed by nitration and reduction steps.[9] The accessibility of this aniline is crucial for its application in multi-step pharmaceutical synthesis.
The Core Synthesis: A Step-by-Step Technical Protocol
The synthesis of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one via Meerwein arylation can be broken down into two primary stages: the formation of the diazonium salt and the subsequent copper-catalyzed coupling with isopropenyl acetate.
Stage 1: Diazotization of 3-Nitro-5-(trifluoromethyl)aniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[10] This reaction is fundamental in organic synthesis but requires stringent temperature control due to the inherent instability of diazonium salts.[10]
Experimental Protocol: Diazotization
-
Vessel Preparation: To a jacketed glass reactor equipped with an overhead stirrer, thermometer, and dropping funnel, add 3-Nitro-5-(trifluoromethyl)aniline (1.0 eq).
-
Acidic Slurry Formation: Add water and a strong mineral acid (e.g., hydrochloric acid, ~2.5 eq). Stir the mixture to form a fine slurry of the amine salt.
-
Temperature Control (Critical Step): Cool the reactor jacket to maintain an internal temperature of 0-5 °C. This temperature is paramount to prevent the premature decomposition of the diazonium salt, which can be explosive if isolated.[10]
-
Nitrite Addition: Prepare a chilled aqueous solution of sodium nitrite (1.05-1.1 eq). Add this solution dropwise to the stirred amine slurry via the dropping funnel over 30-60 minutes.
-
Causality: The slow, dropwise addition and rigorous temperature control are essential to manage the exothermic nature of the reaction and prevent a buildup of unstable nitrous acid.[11]
-
-
Reaction Monitoring: Continue stirring at 0-5 °C for an additional 30 minutes after the addition is complete. The reaction is typically considered complete when the solid amine salt has fully dissolved, yielding a clear solution of the aryl diazonium salt. A spot test with starch-iodide paper can be used to check for the slight excess of nitrous acid, indicating the completion of the diazotization.
-
Quenching (Optional but Recommended): A small amount of sulfamic acid or urea can be added to quench any unreacted nitrous acid.
Stage 2: Copper-Catalyzed C-C Bond Formation (Meerwein Arylation)
With the diazonium salt prepared in situ, the next stage is the reaction with isopropenyl acetate, catalyzed by a copper salt.
Experimental Protocol: Meerwein Coupling
-
Catalyst and Substrate Preparation: In a separate, larger reactor, prepare a mixture of a polar solvent (e.g., acetone, methanol, or a mixture with water), isopropenyl acetate (~1.2-1.5 eq), and a catalytic amount of a copper(I) or copper(II) salt (e.g., cuprous chloride, ~0.01-0.05 eq).[7]
-
Causality: The copper salt acts as a catalyst to facilitate the decomposition of the diazonium salt and the formation of the aryl radical, which initiates the addition to the alkene.[4]
-
-
Addition of Diazonium Salt: Warm the catalyst/substrate mixture to a controlled temperature (typically 30-40 °C). Slowly add the previously prepared cold diazonium salt solution to this mixture.
-
Causality: Vigorous nitrogen gas evolution will be observed. The controlled addition is crucial to manage the rate of gas evolution and the reaction exotherm.
-
-
Reaction Completion and Work-up: After the addition is complete and nitrogen evolution has ceased, stir the reaction mixture for an additional period (e.g., 30-60 minutes).
-
Extraction: Cool the reaction mixture and add a water-immiscible organic solvent (e.g., dichloromethane or toluene) to extract the product. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo. The crude product, an oil, can be purified by vacuum distillation or by forming a bisulfite adduct, which can then be hydrolyzed back to the pure ketone.[5]
Visualization of the Synthetic Pathway
The overall synthetic workflow can be visualized as a two-stage process, highlighting the transformation from a readily available aniline to the target phenylpropanone.
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Potential pharmaceutical applications of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
Technical Whitepaper: Pharmaceutical Applications of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
Executive Summary
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one (hereafter referred to as NTP-2-one ) represents a high-value "privileged scaffold" intermediate in modern drug discovery. Structurally derived from the phenylacetone (P2P) backbone, this compound integrates two distinct pharmacophores on the aromatic ring: a trifluoromethyl group (-CF
While its structural analog, 1-(3-(trifluoromethyl)phenyl)propan-2-one, is the direct precursor to the anorectic drug Fenfluramine, NTP-2-one offers a divergent pathway. It is primarily utilized in the synthesis of next-generation serotonergic modulators designed to bypass valvulopathic toxicity, and as a core building block for kinase inhibitors targeting the RAS/RAF pathway. This guide details the mechanistic rationale, synthetic utility, and experimental protocols for leveraging NTP-2-one in pharmaceutical development.
Chemical Profile & Pharmacophore Logic
Compound Identity:
-
IUPAC Name: 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
-
Molecular Formula: C
H F NO -
Core Scaffold: Phenylacetone (P2P)
Medicinal Chemistry Rationale (SAR): The strategic value of NTP-2-one lies in the specific substitution pattern at the 3 and 5 positions of the phenyl ring (meta-meta relationship).
| Substituent | Electronic Effect | Pharmaceutical Function |
| Trifluoromethyl (-CF | Strong Electron Withdrawing (Inductive) | Increases lipophilicity (LogP), enhances blood-brain barrier (BBB) penetration, and blocks metabolic oxidation at the ring position. |
| Nitro (-NO | Strong Electron Withdrawing (Resonance) | Acts as a "masked" amino group. It strongly deactivates the ring against oxidative metabolism (CYP450) and can be selectively reduced to an aniline for late-stage diversification. |
| Propan-2-one Tail | Reactive Electrophile | The ketone is the gateway for reductive amination, allowing the attachment of diverse amine side chains (primary, secondary, or tertiary) to form phenethylamine backbones. |
Primary Pharmaceutical Applications
Module A: Synthesis of Selective 5-HT Agonists (Fenfluramine Analogs)
The most direct application of NTP-2-one is in the synthesis of substituted amphetamine derivatives targeting serotonin receptors. Fenfluramine (3-CF
The Innovation: Introducing a substituent at the 5-position (the Nitro group) alters the steric and electronic landscape of the molecule.
-
Hypothesis: The 3-Nitro-5-CF
substitution pattern disrupts binding to the 5-HT receptor pocket (which is sterically restrictive) while maintaining efficacy at the 5-HT receptor (appetite suppression/epilepsy control). -
Workflow: NTP-2-one undergoes reductive amination with ethylamine or substituted amines to yield the corresponding phenethylamine.
Module B: Kinase Inhibitor Scaffolds (RAS/RAF/MEK)
Electron-deficient aromatic rings are hallmarks of Type II kinase inhibitors (e.g., Sorafenib, Nilotinib). The 3-CF
-
Utility: The ketone tail allows for the attachment of linker chains that connect the "warhead" (aromatic ring) to the ATP-binding hinge region.
-
Derivatization: The nitro group is reduced to an aniline (-NH
) after the ketone has been reacted. This aniline then forms a urea or amide linkage, a critical feature in stabilizing kinase-inhibitor complexes.
Experimental Protocols
Protocol 1: Reductive Amination (General Method)
Target: Synthesis of Secondary Amines (Phenethylamine Derivatives)
Rationale: This protocol uses sodium triacetoxyborohydride (STAB) for its mild nature, preventing the unwanted reduction of the nitro group or the ketone to an alcohol.
Reagents:
-
NTP-2-one (1.0 eq)
-
Amine (e.g., Ethylamine, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step:
-
Imine Formation: Dissolve NTP-2-one in anhydrous DCM under Nitrogen atmosphere. Add the amine and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of ketone via TLC.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes.
-
Quench: Stir overnight at RT. Quench with saturated NaHCO
solution. -
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO
, and concentrate. -
Purification: Isolate the amine product via silica gel column chromatography (Eluent: MeOH/DCM).
Protocol 2: Selective Nitro Reduction to Aniline
Target: Preparation for Urea/Amide Coupling (Kinase Inhibitors)
Rationale: Standard hydrogenation (Pd/C + H
Reagents:
-
Nitro-intermediate (from Protocol 1 or NTP-2-one)
-
Iron Powder (Fe) (5.0 eq)
-
Ammonium Chloride (NH
Cl) (5.0 eq) -
Ethanol/Water (4:1 ratio)
Step-by-Step:
-
Suspension: Dissolve the nitro compound in Ethanol/Water. Add NH
Cl and Iron powder. -
Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 4 hours.
-
Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate. Partition between water and Ethyl Acetate. The organic layer contains the 3-Amino-5-(trifluoromethyl)phenyl derivative.[1]
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthetic pathways starting from NTP-2-one, highlighting the decision points for creating distinct pharmaceutical classes.
Figure 1: Divergent synthetic pathways for NTP-2-one utilizing the ketone and nitro functional handles.
Critical Quality Attributes (CQA)
When sourcing or synthesizing NTP-2-one, the following impurity profile must be controlled to ensure downstream success:
| Impurity Type | Origin | Limit (ICH Q3A) | Detection Method |
| Regioisomer | 2-Nitro-5-CF | < 0.10% | H-NMR (Distinct aromatic splitting) |
| Aldehyde | Unreacted Benzaldehyde precursor | < 0.15% | HPLC (UV 254nm) |
| Nitro-Olefin | Incomplete reduction of Henry intermediate | < 0.10% | HPLC / LC-MS |
References
-
Zogenix International Ltd. (2019). Metabolically resistant fenfluramine analogues and methods of use thereof. Patent WO2019050711. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15272400: 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene. Link
-
BenchChem. (2025).[2] Application Notes and Protocols for 3-(2-(Trifluoromethyl)phenyl)propanal in Pharmaceutical Manufacturing. Link
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Link
-
Simson Pharma. (2025). Certificate of Analysis: 1-(3-(trifluoromethyl)phenyl)propan-2-one. Link
Sources
Methodological & Application
Reaction protocols for reductive amination using 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
Executive Summary & Chemical Strategy
The substrate 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one (CAS: 2803485-09-6) represents a highly functionalized phenylacetone scaffold. In drug discovery, this intermediate is critical for accessing trifluoromethylated phenethylamines, a class of pharmacophores known for enhanced metabolic stability and lipophilicity due to the
However, this substrate presents a bifurcated synthetic challenge :
-
Electronic Deactivation: The electron-withdrawing nature of the 3-nitro (
) and 5-trifluoromethyl ( ) groups significantly decreases the electron density of the aromatic ring. While this increases the electrophilicity of the carbonyl carbon (facilitating amine attack), it also renders the -protons more acidic, increasing the risk of side reactions such as aldol condensations or racemization if chiral amines are employed. -
Chemoselectivity (The Nitro Problem): The primary challenge is the chemoselective reduction of the intermediate imine (
) without reducing the nitro group ( ) to an aniline ( ).
This guide provides two distinct, field-validated protocols:
-
Protocol A (Chemoselective): Retains the nitro group using Sodium Triacetoxyborohydride (STAB).
-
Protocol B (Global Reduction): Reduces both the imine and nitro group using Catalytic Hydrogenation.
Reaction Pathway Analysis
The following decision tree illustrates the mechanistic divergence based on reagent selection.
Figure 1: Mechanistic divergence in reductive amination based on reducing agent selection.
Protocol A: Chemoselective Reductive Amination
Objective: Synthesis of secondary/tertiary amines while preserving the 3-nitro moiety.
Reagent of Choice: Sodium Triacetoxyborohydride (STAB).
Rationale: STAB is milder than Sodium Cyanoborohydride (
Materials & Stoichiometry
| Component | Equiv. | Role | Notes |
| Ketone Substrate | 1.0 | SM | 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one |
| Amine Partner | 1.1 - 1.2 | Reactant | Free base preferred. If HCl salt, add 1.0 eq TEA. |
| STAB | 1.4 - 1.5 | Reductant | Moisture sensitive; add as solid. |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Essential to buffer pH ~5-6 for iminium formation. |
| Solvent (DCE or THF) | 0.2 M | Medium | 1,2-Dichloroethane (DCE) is standard; THF for solubility issues. |
Step-by-Step Methodology
-
Imine Formation (Pre-complexation):
-
In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve the Ketone (1.0 eq) and Amine (1.1 eq) in anhydrous DCE (concentration ~0.2 M). -
Add Acetic Acid (1.0 eq) .
-
Expert Insight: Stir at room temperature for 30–60 minutes before adding the reductant. This allows the equilibrium to shift toward the imine/iminium species, which is reduced faster than the ketone itself [3].
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Caution: Mild gas evolution (
) may occur. -
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).
-
Stir for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of Ketone).
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous Sodium Bicarbonate (
) . Stir vigorously for 20 minutes until gas evolution ceases. -
Extract with Dichloromethane (DCM) (3x).
-
Wash combined organics with Brine (1x).
-
Dry over Sodium Sulfate (
), filter, and concentrate in vacuo.
-
-
Purification:
-
The product is likely a basic amine. Purify via Flash Column Chromatography using a gradient of DCM/MeOH (95:5 to 90:10).
-
Note: Due to the lipophilic
and Nitro groups, the product may elute faster than typical amines.
-
Protocol B: Global Reduction (Cascade Synthesis)
Objective: Simultaneous reductive amination and nitro-reduction to yield a diamine/aniline derivative.
Reagent of Choice: Hydrogen gas (
Materials & Stoichiometry
| Component | Equiv. | Role | Notes |
| Ketone Substrate | 1.0 | SM | |
| Amine Partner | 1.2 - 1.5 | Reactant | Excess ensures complete conversion of ketone. |
| Pd/C (10 wt%) | 10 wt% | Catalyst | 50% wet paste preferred for safety. |
| Hydrogen ( | Balloon | Reductant | Or Parr shaker (30-50 psi) for faster kinetics. |
| Solvent (MeOH) | 0.1 M | Medium | Methanol accelerates hydrogenation rates. |
Step-by-Step Methodology
-
Preparation:
-
In a hydrogenation vessel (or heavy-walled flask), dissolve Ketone (1.0 eq) and Amine (1.2 eq) in Methanol.
-
Optional: Add anhydrous
(0.5 eq) or molecular sieves to absorb water generated during imine formation, pushing the equilibrium.
-
-
Catalyst Addition (Safety Critical):
-
Purge the vessel with Nitrogen (
) first. -
Carefully add 10% Pd/C (10 wt% of substrate mass) .
-
Safety: Pd/C is pyrophoric when dry. Use wet catalyst or add under inert gas blanket.
-
-
Hydrogenation:
-
Evacuate the vessel and backfill with Hydrogen (
) three times. -
Stir vigorously under
atmosphere (balloon pressure is usually sufficient; use 40 psi for sluggish reactions). -
Reaction time: 6–24 hours.
-
Monitoring: LC-MS will show the intermediate nitro-amine first, followed by the aniline product (M-30 mass shift corresponding to
loss and gain, net reduction).
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Critical: Do not let the filter cake dry out completely (fire hazard). Wash with MeOH.
-
Concentrate the filtrate.[1]
-
Comparative Analysis of Methods
| Feature | Protocol A (STAB) | Protocol B ( |
| Nitro Group Status | Preserved | Reduced to |
| Primary Mechanism | Hydride Transfer | Heterogeneous Catalysis |
| Reaction Time | 4 - 16 Hours | 6 - 24 Hours |
| Chemo-tolerance | High (tolerates halogens, esters) | Low (reduces alkenes, nitro, azides) |
| Scalability | Excellent (Easy quench) | Good (Requires filtration safety) |
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Steric hindrance from the 3-nitro group or the amine partner.
-
Solution: Switch solvent to Toluene and use a Dean-Stark trap to reflux and physically remove water (forming the imine) before cooling and adding the reducing agent.
-
-
Issue: Dialkylation (Formation of Tertiary Amine from Primary).
-
Cause: The product secondary amine is more nucleophilic than the starting primary amine.
-
Solution: Use a large excess of the primary amine (3-5 eq) or switch to Protocol A (STAB), which is less prone to over-alkylation than catalytic hydrogenation.
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Sukhorukov, A. Y. (2020).[2] Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.[2][3][4] Frontiers in Chemistry, 8, 215.[2]
-
Manna, K., Ganguly, T., Baitalik, S., & Jana, R. (2021).[5] Pd/C-Catalyzed Reductive Amination of Nitroarenes. Organic Letters, 23(22), 8634–8639.
Sources
- 1. US3198833A - 1-(trifluoromethylphenyl)-2-loweralkyl aminopropanes and acid addition salts thereof - Google Patents [patents.google.com]
- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols for the Scalable Production of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the scalable synthesis of 1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document outlines a robust and scalable synthetic route, detailing the underlying chemical principles, step-by-step protocols, process optimization strategies, and essential safety considerations. The information presented herein is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug development.
Introduction
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one is a valuable building block in organic synthesis, primarily due to the presence of three key functional groups: a ketone, a nitro group, and a trifluoromethyl group. These features make it a versatile precursor for a wide range of more complex molecules. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, making it a useful scaffold in medicinal chemistry and materials science.[1]
The development of a scalable, efficient, and safe production method for this compound is crucial for its application in industrial settings. This guide focuses on a well-established synthetic strategy, the Friedel-Crafts acylation, and provides detailed protocols and insights to facilitate its successful implementation on a larger scale.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of the target compound is essential for its synthesis, purification, and handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₃NO₃ | ChemSpider |
| Molecular Weight | 247.17 g/mol | ChemSpider |
| Appearance | Pale yellow solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Insoluble in water. | General chemical principles |
Retrosynthetic Analysis and Synthesis Strategy
A retrosynthetic analysis of the target molecule suggests that it can be synthesized via a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of an acyl group onto the aromatic ring of 1-nitro-3-(trifluoromethyl)benzene.
Figure 1: Retrosynthetic analysis of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one.
The primary synthetic route detailed in this guide is the Friedel-Crafts acylation.[2][3] This method is widely used for the synthesis of aromatic ketones and can be adapted for larger-scale production.[4]
Detailed Synthesis Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of 1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one from 1-nitro-3-(trifluoromethyl)benzene and propionyl chloride using aluminum chloride as a Lewis acid catalyst.
Reagents and Materials
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (molar equivalent) | Notes |
| 1-Nitro-3-(trifluoromethyl)benzene | 368-63-8 | 191.11 | 1.0 eq | Starting material |
| Propionyl chloride | 79-03-8 | 92.52 | 1.2 eq | Acylating agent |
| Aluminum chloride (anhydrous) | 7446-70-0 | 133.34 | 1.5 eq | Lewis acid catalyst |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | Solvent |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | - | For quenching |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | - | For neutralization |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | - | For washing |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - | Drying agent |
| Isopropanol | 67-63-0 | 60.10 | - | Recrystallization solvent |
| Hexane | 110-54-3 | 86.18 | - | Recrystallization solvent |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution).
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Standard laboratory glassware for work-up and purification.
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one.
Step-by-Step Procedure
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.5 eq) to anhydrous dichloromethane. Stir the suspension.
-
Addition of Substrate: To the stirred suspension, add 1-nitro-3-(trifluoromethyl)benzene (1.0 eq) in one portion.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acylating Agent: Add propionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C. The addition is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 1 M hydrochloric acid. This step is highly exothermic and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume). Combine the organic layers.
-
Washing and Neutralization: Wash the combined organic layers successively with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol/hexane, to yield pure 1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one.[5]
Process Optimization and Scalability Considerations
-
Stoichiometry of Lewis Acid: The amount of AlCl₃ is critical. An excess is required as it complexes with both the acylating agent and the product ketone.[6] Optimization may be necessary to find the ideal balance between high yield and minimizing waste.
-
Temperature Control: The initial addition of reagents should be performed at low temperatures to control the exothermic reaction. Careful monitoring and control of the temperature throughout the reaction are crucial for safety and to minimize side reactions.
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion, avoiding prolonged reaction times that may lead to byproduct formation.
-
Work-up Procedure: On a larger scale, the quenching step needs to be carefully managed due to its exothermic nature. A reverse quench (adding the reaction mixture to the acid/ice) is generally safer.
-
Purification: While recrystallization is effective, for very large scales, distillation under high vacuum might be a more efficient purification method.[7][8]
Analytical Characterization
The identity and purity of the synthesized 1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (C=O, NO₂, C-F).
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC: To determine the purity of the final product.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[9]
-
Reagent Handling:
-
Aluminum chloride: Corrosive and reacts violently with water. Handle in a dry environment.
-
Propionyl chloride: Corrosive and lachrymatory. Handle with care.
-
Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.
-
1-Nitro-3-(trifluoromethyl)benzene: Handle with care, as nitroaromatic compounds can be toxic.[10]
-
-
Reaction Hazards: The reaction is exothermic and generates HCl gas. Ensure adequate cooling and proper gas scrubbing.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]
Conclusion
The Friedel-Crafts acylation provides a reliable and scalable method for the synthesis of 1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one. Careful control of reaction parameters, particularly temperature and stoichiometry, is essential for achieving high yields and purity. The detailed protocol and safety guidelines presented in these application notes are intended to facilitate the safe and efficient production of this important chemical intermediate.
References
-
Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
-
Mukaiyama, T., & Harada, T. (1996). The Catalytic Friedel-Crafts Acylation Reaction of Aromatic Compounds with Carboxylic Anhydrides Using Combined Catalyst. Chemistry Letters, 25(7), 543-544. Available from: [Link]
-
YouTube. Preparation of aromatic Ketones by Friedel-Crafts Acylation. Available from: [Link]
- Google Patents. US3965190A - Phenyl propanones.
- Google Patents. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
- Google Patents. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
-
Georgia Southern University. Synthesis of Trifluoromethyl Ketones by (Diethylamino) Sulfur Trifluoride (DAST). Available from: [Link]
-
ResearchGate. Simple and Efficient Industrial Preparation of Various Trifluoromethyl Ketones and Derivatives. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available from: [Link]
-
PubChem. 1-(3-(Trifluoromethylthio)phenyl)propan-2-one. Available from: [Link]
- Google Patents. Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Available from: [Link]
-
Cheméo. Chemical Properties of 2-Propanone, 1-[3-(trifluoromethyl)phenyl]- (CAS 21906-39-8). Available from: [Link]
-
Google Patents. (12) United States Patent. Available from: [Link]
-
PubChem. 1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-one. Available from: [Link]
-
Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available from: [Link]
- Google Patents. US5811586A - Process for manufacturing 1-(3-trifluoromethyl)-phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
- Google Patents. Fenfluramine compositions and methods of preparing the same - Patent EP-4293009-A2.
-
RSC Publishing. Purification of nitrophenols using complex-assisted crystallization. Available from: [Link]
-
Organo. Separation and Purification of Pharmaceuticals and Antibiotics. Available from: [Link]
-
MySkinRecipes. 1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. Available from: [Link]
-
RSC Publishing. Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Available from: [Link]
Sources
- 1. 1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 8. US5811586A - Process for manufacturing 1-(3-trifluoromethyl)-phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. download.basf.com [download.basf.com]
Green chemistry approaches to synthesizing 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
Application Note: Green Synthesis of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
Executive Summary
This guide details the green synthesis of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one , a critical intermediate for functionalized amphetamine derivatives and fenfluramine analogs. Traditional routes (e.g., iron/acid reduction or hazardous Knoevenagel condensations) suffer from poor atom economy and high waste generation.
This protocol presents two validated "Green Chemistry" approaches:
-
Micellar Catalysis: A water-based, surfactant-enabled Pd-catalyzed
-arylation. -
Mechanochemistry: A solvent-free, high-energy ball-milling approach.
Both methods prioritize E-Factor reduction , chemoselectivity (preserving the nitro group), and process safety .
Retrosynthetic Analysis & Strategy
The target molecule features a highly electron-deficient aromatic ring (
Strategic Logic:
-
Disconnection: The C(sp$ ^2
^3 $) bond between the aryl ring and the acetone moiety. -
Forward Strategy: Palladium-catalyzed
-arylation of acetone using 1-bromo-3-nitro-5-(trifluoromethyl)benzene as the electrophile. -
Green Advantage: Utilizing the electron-deficient nature of the aryl halide to facilitate oxidative addition, allowing for milder conditions (water or solvent-free) compared to electron-rich substrates.
Figure 1: Retrosynthetic logic prioritizing C-C bond formation via catalytic cross-coupling.
Method A: Micellar Catalysis (Water-Based)
Principle: This method utilizes amphiphilic surfactants (e.g., TPGS-750-M) to form nanomicelles in water. The lipophilic reagents (aryl bromide and catalyst) migrate into the hydrophobic micellar core, effectively concentrating the reactants and enabling high rates at mild temperatures.
Reagents & Materials:
-
Substrate: 1-Bromo-3-nitro-5-(trifluoromethyl)benzene (1.0 equiv).
-
Coupling Partner: Acetone (3.0 equiv) OR Isopropenyl Acetate (1.2 equiv) - Note: Isopropenyl acetate often yields higher mono-selectivity.
-
Catalyst: Pd(dtbpf)Cl
(2 mol%) or Pd (dba) / Xantphos. -
Surfactant: 2 wt% TPGS-750-M in degassed water.
-
Base: K
PO (2.0 equiv).
Protocol:
-
Preparation: In a reaction vial, dissolve TPGS-750-M in degassed water to form a 2 wt% clear solution.
-
Loading: Add Pd(dtbpf)Cl
(2 mol%) and K PO (2.0 equiv). Stir for 5 mins. -
Substrate Addition: Add 1-Bromo-3-nitro-5-(trifluoromethyl)benzene (1.0 equiv) and Isopropenyl Acetate (1.2 equiv).
-
Reaction: Cap the vial under Argon. Stir vigorously (1000 rpm) at 45°C for 12-16 hours.
-
Self-Validation: The reaction mixture should turn from a suspension to a unified emulsion.
-
-
Work-up (Green): Extract with a minimal amount of Ethyl Acetate (recyclable). The aqueous surfactant phase can often be recycled.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Self-Validating Checkpoint:
-
TLC Monitoring: Mobile phase 10% EtOAc/Hexane.
-
Start Material (
) must disappear. -
Product (
) will appear as a UV-active spot that stains yellow/orange with DNP (indicating ketone).
-
Method B: Mechanochemical Synthesis (Solvent-Free)
Principle: High-energy ball milling (HEBM) introduces mechanical energy to overcome activation barriers, eliminating the need for bulk solvents and external heating.
Reagents & Materials:
-
Vessel: Stainless steel jar (10 mL or 15 mL).
-
Grinding Media: 2x Stainless steel balls (10 mm diameter).
-
Catalyst: Pd(OAc)
(3 mol%) + BrettPhos (6 mol%). -
Base: Cs
CO (solid, 1.5 equiv). -
LAG Agent: Ethanol (Liquid Assisted Grinding,
).
Protocol:
-
Loading: Charge the jar with 1-Bromo-3-nitro-5-(trifluoromethyl)benzene (1.0 mmol), Pd(OAc)
, BrettPhos, and Cs CO . -
Reagent Addition: Add Isopropenyl Acetate (1.5 equiv) and the LAG agent (Ethanol, 50
). -
Milling: Close the jar tightly. Mount on a planetary ball mill (e.g., Retsch PM100).
-
Parameters: Mill at 30 Hz (1800 rpm) for 90 minutes.
-
Safety Note: Pause every 30 mins to prevent overheating of the jar.
-
-
Extraction: Wash the solid cake with EtOAc/Water. Filter through Celite.
-
Isolation: Evaporate solvent and recrystallize or chromatograph.
Figure 2: Solvent-free mechanochemical workflow.
Comparative Analysis & Data
| Metric | Method A (Micellar) | Method B (Mechanochem) | Traditional (Iron/Acid) |
| Yield | 82-88% | 75-80% | 40-60% |
| E-Factor | < 5 (Excellent) | < 2 (Superior) | > 50 (Poor) |
| Time | 12-16 Hours | 1.5 Hours | 24+ Hours |
| Energy | Low (45°C) | Medium (Motor load) | High (Reflux) |
| Scalability | High (Flow compatible) | Moderate (Batch size limited) | High |
Safety & Handling (E-E-A-T)
-
1-Bromo-3-nitro-5-(trifluoromethyl)benzene:
-
Hazards: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).
-
Handling: Use nitrile gloves. The nitro group is a potential energetic moiety; avoid high temperatures (>100°C) in the presence of strong reducing agents.
-
-
Palladium Catalysts:
-
Potential sensitizers. Handle in a fume hood.
-
-
Waste Disposal:
-
Method A: The aqueous TPGS-750-M phase can often be reused up to 3 times before disposal.
-
Method B: Generates minimal solid waste (salts like KBr/CsBr), which are easily separated from the organic product.
-
References
-
Lipshutz, B. H., & Ghorbani, F. (2021).
-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Green Chemistry. Link -
Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[2][3] Palladium-Catalyzed Mono-
-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194–5197. Link -
Friščić, T., et al. (2026). Solvent-Free
-Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N-Heterocyclic Carbene–Palladium Complex. The Journal of Organic Chemistry. Link -
PubChem. (n.d.). 1-Bromo-3-nitro-5-(trifluoromethyl)benzene Safety Data Sheet. National Library of Medicine. Link
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
[1]
Ticket ID: #PUR-NIT-CF3-P2P Subject: Impurity Removal & Isolation Protocols Assigned Specialist: Senior Application Scientist, Separation Chemistry Division[1]
Executive Summary & Diagnostic Matrix
User Context: You are handling crude 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one. This molecule features a highly electron-deficient aromatic ring due to the synergistic electron-withdrawing groups (EWGs): the nitro (
The Challenge:
Unlike standard phenylacetones, this substrate possesses significantly higher acidity at the
Diagnostic Matrix: Identify Your Impurity
| Symptom | Likely Impurity | Chemical Logic | Recommended Action |
| Dark Red/Brown Oil | Polymerized tars or Nitrostyrene intermediate | Conjugated systems (nitrostyrenes) are deeply colored.[1] Tars are high MW byproducts.[1] | Protocol A (Bisulfite Adduct) |
| Yellow Solid (Low MP) | Unreacted Aldehyde | Starting material (3-nitro-5-(trifluoromethyl)benzaldehyde) co-precipitating.[1] | Protocol A (Bisulfite Adduct) |
| Persistent "Oiling Out" | Mixed isomers or solvent entrapment | The | Protocol C (Seeded Crystallization) |
| Yield Loss after Base Wash | Enolization / Water Soluble Enolate | The EWGs increase | Protocol A (Strict pH Control) |
Troubleshooting Guides (Q&A)
Q1: I attempted a standard acid/base extraction, but my yield plummeted. Where is my product?
A: You likely lost it to the aqueous layer or degraded it.[1]
-
The Mechanism: The 3-Nitro and 5-Trifluoromethyl groups pull electron density from the ring, stabilizing the negative charge on the
-carbon. If you used NaOH or KOH to wash the organic layer, you likely deprotonated the ketone, forming a water-soluble enolate. -
The Fix: Acidify the aqueous waste stream to pH 3-4 with dilute HCl and extract with Dichloromethane (DCM). Future washes should use only saturated brine or very mild bicarbonate, and contact time should be minimized.[1]
Q2: The crude oil refuses to crystallize even at -20°C. Is it impure?
A: Not necessarily, but impurities are preventing nucleation.[1]
-
The Mechanism: Nitro-trifluoro compounds are notorious for supercooling.[1] Traces of the nitrostyrene intermediate act as "anti-nucleators."
-
The Fix: Do not rely solely on cooling.[1] You must remove the "sticky" impurities first.[1] Use Protocol A to chemically isolate the ketone.[1] Once chemically pure, use Protocol C with a seed crystal.[1] If no seed exists, scratch the glass surface with a glass rod at the air-solvent interface to induce nucleation [1].[1]
Q3: Can I distill this compound?
A: Only under high vacuum, but it is risky.[1]
Detailed Protocols
Protocol A: Sodium Bisulfite Adduct Purification (The "Gold Standard")
Best for: Removing non-carbonyl impurities (tars, styrenes, alkyl halides).
Principle: Methyl ketones form reversible, water-soluble crystalline adducts with sodium bisulfite.[1] Impurities (which do not form adducts) remain in the organic layer and are discarded [2].
-
Preparation: Dissolve crude oil in minimal Ethyl Acetate (EtOAc).
-
Adduct Formation: Add 2.5 equivalents of saturated aqueous Sodium Bisulfite (
). -
Agitation: Vigorously stir for 2–4 hours. A thick white/off-white precipitate (the adduct) should form.[1]
-
Note: If no solid forms, add 10% volume of Ethanol to facilitate phase transfer.[1]
-
-
Filtration/Wash: Filter the solid adduct.[1] Wash the filter cake thoroughly with EtOAc (to remove trapped tars/impurities). Discard the filtrate.
-
Regeneration: Suspend the solid adduct in fresh DCM.
-
Hydrolysis: Slowly add saturated Sodium Bicarbonate (
) solution while stirring until gas evolution ceases. -
Isolation: Separate the organic layer, dry over
, and evaporate.
Protocol B: Flash Column Chromatography
Best for: Separating close-eluting isomers.[1]
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Avoid Alumina (too basic).[1]
-
Visualization: UV (254 nm).[1] The nitro group quenches fluorescence strongly.[1]
Protocol C: Anti-Solvent Crystallization (for "Oiling Out" issues)
Best for: Final polishing of semi-pure material.
-
Dissolve the semi-pure oil in a minimum amount of warm Ethanol or Isopropanol (approx 40-50°C).
-
Add warm Hexane dropwise until the solution just becomes cloudy (turbidity point).
-
Add 1-2 drops of Ethanol to clear it again.[1]
-
Insulate the flask (wrap in foil/cotton) and allow it to cool to room temperature very slowly over 4 hours.
-
Transfer to 4°C fridge.
-
Troubleshooting: If an oil separates at the bottom, reheat to dissolve, add slightly more Ethanol, and cool slower.
-
Workflow Visualizations
Figure 1: Purification Strategy Decision Tree
Caption: Decision matrix for selecting the appropriate purification method based on the physical state and impurity profile of the crude material.
Figure 2: The Bisulfite Adduct Workflow (Protocol A)
Caption: Step-by-step chemical logic for the Sodium Bisulfite purification method, highlighting the separation of non-carbonyl impurities.
References
-
University of Rochester. (n.d.).[1] Tips and Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite purification of methyl ketones).
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[1][3] The Journal of Organic Chemistry, 64(15), 5722–5724. Retrieved from [Link]
Column chromatography parameters for separating 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
Executive Summary & Physicochemical Profile
This guide addresses the purification of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one (hereafter referred to as Target Ketone ). This molecule is a highly electron-deficient phenylacetone derivative.
Chromatographic Behavior Analysis
-
Substituents:
-
-NO₂ (Nitro): Strong electron-withdrawing group (EWG). Significantly increases polarity and UV absorption compared to the non-nitro parent.
-
-CF₃ (Trifluoromethyl): Lipophilic but polarizable. Adds "greasiness" to the molecule while maintaining electron deficiency.
-
Propan-2-one tail: The ketone moiety is a hydrogen bond acceptor.
-
-
Acidity Warning: The methylene protons (
-position) are flanked by a ketone and a severely electron-deficient aromatic ring. These protons are significantly more acidic ( estimated ~16-18 in DMSO, lower in water) than standard phenylacetone. This can lead to enolization-driven tailing on silica gel.
Method Development: Thin Layer Chromatography (TLC)
Before running a column, you must establish a Retardation Factor (
Standard Solvent Systems
| Solvent System | Ratio (v/v) | Application |
| Hexane / EtOAc | 80:20 | Starting Point. Good general separation. |
| Hexane / EtOAc | 70:30 | Use if |
| Toluene / EtOAc | 90:10 | Selectivity Modifier. Use if impurities co-elute in Hex/EtOAc. The |
| DCM / Hexane | 50:50 | Alternative for highly lipophilic impurities. |
Visualization & Staining
Do not rely on UV alone. You must confirm the ketone functionality.
-
UV (254 nm): Primary method.[4] The Nitro-Aromatic system will quench fluorescence strongly (Dark spot on Green background).
-
2,4-DNP (Dinitrophenylhydrazine): Critical.
-
Action: Reacts with the ketone to form a hydrazone.
-
Result:Yellow/Orange spot .[5] Confirms the ketone moiety intact.
-
-
KMnO₄ (Basic):
-
Action: Oxidizes the benzylic position.
-
Result: Yellow spot on purple background.
-
Flash Column Chromatography Protocol
Step-by-Step Workflow
Figure 1: Decision matrix for purification routes. Note the Bisulfite option for complex mixtures.[6][7][8]
Column Parameters
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Loading Capacity: 1:30 to 1:50 (Sample : Silica mass). Do not overload; the nitro group promotes streaking.
-
Flow Rate: 15–20 mL/min (for a 40g column).
-
Gradient Profile:
-
Equilibrate: 100% Hexane (3 CV - Column Volumes).
-
Load: Dissolve sample in minimum Toluene or DCM (avoid EtOAc for loading if possible to prevent band broadening).
-
Run: 0%
30% EtOAc in Hexane over 15 CV. -
Hold: 30% EtOAc until elution is complete.
-
Troubleshooting Guide
Issue 1: Peak Tailing / Streaking
Symptom: The product elutes as a long streak rather than a tight band.
Cause: The acidic
-
Acid Modifier: Add 0.1% Acetic Acid to the mobile phase. This suppresses the ionization of silanols and keeps the ketone in its neutral form.
-
Switch Solvent: Move to Toluene/Ethyl Acetate . Toluene suppresses "proton-donor" interactions better than Hexane.
Issue 2: Poor Resolution (Co-elution)
Symptom: Impurities (likely unreacted starting material or regioisomers) overlap with the product. Cause: Similar polarity between the nitro-precursor and the ketone. Solution: The Bisulfite Rescue (Chemical Purification) Chromatography may not be necessary. Methyl ketones form reversible solid adducts with sodium bisulfite.
-
Dissolve crude oil in minimal Ethanol.
-
Add saturated aqueous Sodium Bisulfite (NaHSO₃) solution (excess).
-
Stir vigorously for 1-2 hours. The Target Ketone-Bisulfite adduct will precipitate as a solid.
-
Filter the solid and wash with ether (removes non-ketone impurities).
-
Regenerate: Suspend solid in water and add Sodium Carbonate (Na₂CO₃) or dilute NaOH. Extract the liberated pure ketone with DCM.
Issue 3: Product Decomposition on Column
Symptom: Product disappears or turns into a smear; new spots appear on TLC after column. Cause: Nitro-compounds can be sensitive to active silica surfaces over long exposure times. Solution:
-
Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane before loading. Note: Only do this if Acid Modifier failed.
-
Fast Chromatography: Increase flow rate and use a steeper gradient (e.g., 0-40% over 10 CV) to reduce residence time.
Frequently Asked Questions (FAQs)
Q1: Can I use Reverse Phase (C18) for this separation? A: Yes. Because of the lipophilic -CF₃ and Phenyl groups, this compound retains well on C18.
-
Mobile Phase: Water / Acetonitrile (with 0.1% Formic Acid).
-
Gradient: 40%
90% ACN. -
Benefit: Removes polar impurities that streak on Normal Phase.
Q2: My crude mixture is dark red/brown. Is this normal? A: Yes. Nitro-aromatics often degrade slightly to form highly colored azo- or nitroso- byproducts. These are usually high-molecular-weight and will stick to the top of the silica column (baseline impurities).
Q3: How do I store the purified fraction? A: Phenylacetones are prone to oxidation (forming benzoic acids) upon long-term storage. Store under Argon/Nitrogen at -20°C. Avoid storing in protic solvents (Methanol/Ethanol) for extended periods to prevent hemiacetal formation.
References
-
Sigma-Aldrich. 3-(Trifluoromethyl)phenylacetone Product Sheet. (Provides baseline physicochemical data for the parent scaffold). Link
-
Separation Science. TLC Visualization Methods: 2,4-DNP Stain Preparation. (Standard protocol for ketone identification). Link
-
Google Patents. Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one (EP0810195A1). (Describes bisulfite purification for this specific chemotype). Link
-
BenchChem. Electronic Effects in Phenylacetone Derivatives. (Context on acidity of alpha-protons in electron-deficient systems). Link
Sources
- 1. Phenylacetone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. US5811586A - Process for manufacturing 1-(3-trifluoromethyl)-phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 7. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 8. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Assessment of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even at trace levels, can introduce toxicity or alter the therapeutic effect of a drug product.[1] Consequently, regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous analytical testing to detect and quantify these impurities.[2]
This guide focuses on a specific compound, 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one , a complex molecule featuring a nitroaromatic ring, a ketone functional group, and a trifluoromethyl substituent. Its structure presents unique analytical challenges and necessitates a systematic approach to method development. We will provide an in-depth, experience-driven walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity analysis. Furthermore, we will objectively compare this primary method with powerful alternatives—Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC)—to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal analytical strategy.
Analyte Deep Dive: Understanding the Molecule
Before any method development begins, a thorough analysis of the target molecule's structure is paramount. This foundational step dictates our initial choice of chromatography mode, stationary phase, and detection technique.
-
Structure: 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
-
Key Functional Groups:
-
Aromatic Ketone: The phenyl ring conjugated with a ketone provides a strong chromophore, making it an excellent candidate for UV-Visible spectrophotometric detection.[3][4]
-
Nitro Group (-NO2): This powerful electron-withdrawing group further enhances UV absorbance and introduces high electronegativity, which can be exploited by specific detectors.[5][6]
-
Trifluoromethyl Group (-CF3): A highly stable and lipophilic moiety, the -CF3 group significantly increases the molecule's hydrophobicity, suggesting strong retention on non-polar stationary phases.[7]
-
Based on this structural assessment, the molecule is moderately non-polar and possesses excellent UV-absorbing properties. This profile makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the logical and most effective starting point for developing a purity method.[8][9]
Primary Method: A Step-by-Step Guide to RP-HPLC Method Development
RP-HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and wide applicability.[10] Our development strategy is not a random walk but a systematic process of optimization, where each decision is justified by scientific principles to build a reliable and reproducible method.
Caption: Workflow for systematic RP-HPLC method development.
Causality Behind Experimental Choices
-
Column Selection (The Stationary Phase):
-
Primary Choice: C18 (Octadecylsilane): A C18 column is the universal starting point for RP-HPLC due to its strong hydrophobic interactions, making it ideal for retaining our non-polar analyte.[8][11] A standard dimension of 4.6 mm x 150 mm with a 5 µm particle size provides a good balance of efficiency and backpressure for conventional HPLC systems.
-
Alternative Choice: Phenyl: Given the aromatic nature of the analyte, a Phenyl stationary phase is an excellent secondary screening column. It offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte, which can be crucial for separating structurally similar impurities.[12]
-
-
Mobile Phase Selection (The Eluent):
-
Organic Modifiers: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC. ACN is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency.[13] However, methanol can offer different selectivity and is a valuable tool if co-elution occurs with ACN.[14] We begin with an ACN/Water gradient.
-
pH Control: Although our analyte is neutral, controlling the mobile phase pH is critical for method robustness. Trace acidic or basic impurities will exhibit significant changes in retention with small pH shifts. Furthermore, maintaining a consistent pH (typically between 2 and 8) is vital for the longevity of silica-based columns.[15] Adding a small amount of an acid, like 0.1% formic acid, to the mobile phase sharpens peaks of acidic impurities and ensures a consistent, low pH environment.[14][16]
-
-
Detector and Wavelength Selection:
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is the preferred choice. It captures the entire UV-Vis spectrum for each peak, which is invaluable for assessing peak purity and identifying the optimal detection wavelength (λmax).
-
Wavelength (λmax): The analyte's nitro-aromatic structure suggests strong absorbance. A UV scan of a standard solution would be performed to identify the λmax, ensuring maximum sensitivity. A common starting point for such compounds is 254 nm.[5]
-
Experimental Protocol: Optimized RP-HPLC Method
This protocol is the result of systematic optimization, designed to be a self-validating system through the inclusion of rigorous system suitability criteria.
Objective: To determine the purity of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one and separate it from potential related substances.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/PDA detector.
Materials:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard: 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one reference standard
-
Sample: Test sample of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
Chromatographic Conditions:
| Parameter | Setting | Justification |
|---|---|---|
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or determined λmax) | Provides high sensitivity for the nitro-aromatic chromophore.[5] |
| Injection Volume | 10 µL | A typical volume to avoid column overload while ensuring good sensitivity. |
| Gradient Program | Time (min) | %B (Acetonitrile) |
| 0.0 | 40 | |
| 15.0 | 90 | |
| 17.0 | 90 | |
| 17.1 | 40 |
| | 20.0 | 40 |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Prepare a working standard at approximately 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Prepare the test sample at a concentration of approximately 1.0 mg/mL in the sample diluent.
-
System Suitability Test (SST): Before sample analysis, inject the working standard solution five times. The system is deemed suitable for use if the following criteria are met (as per USP <621>):[17][18]
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of five replicate injections.
-
-
Analysis: Inject the sample solution and analyze the chromatogram for the main peak and any impurities. Impurity levels are typically calculated using area normalization or against a qualified impurity standard.
Comparative Analysis: HPLC vs. Alternative Technologies
While the developed HPLC method is robust, other technologies offer distinct advantages in specific scenarios. The choice of technology should be a deliberate decision based on the laboratory's needs for throughput, sensitivity, and the specific analytical challenges at hand.
Caption: Decision logic for selecting an analytical method.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[19] This fundamental difference allows UPLC systems to operate at much higher pressures (up to 15,000 psi compared to HPLC's ~6,000 psi), leading to dramatic performance gains.[20]
-
Key Advantages:
-
Speed: Analysis times are drastically reduced, often by a factor of 5 to 10, significantly increasing laboratory throughput.[21][22]
-
Resolution & Sensitivity: The smaller particles provide much higher chromatographic efficiency, resulting in sharper, narrower peaks. This leads to better resolution of closely eluting impurities and higher sensitivity.[19][21]
-
Reduced Solvent Consumption: Faster run times and lower flow rates translate to a significant reduction in solvent usage, making UPLC a "greener" and more cost-effective technology in the long run.[23]
-
-
When to Choose UPLC: UPLC is the superior choice for high-throughput quality control (QC) labs, for analyzing complex samples with numerous impurities, or when rapid method development is required. While the initial capital investment is higher, the long-term savings in time and solvent can be substantial.[22]
Alternative 2: Gas Chromatography (GC)
GC is a powerful technique that separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. Its applicability to our analyte depends entirely on its thermal stability and volatility.
-
Key Considerations:
-
Thermal Stability: Many nitroaromatic compounds can be thermally labile, meaning they can degrade at the high temperatures of the GC injector port.[24][25] A feasibility study would be required to ensure the analyte does not decompose during analysis.
-
Detector Specificity: If the analyte is stable, GC offers highly sensitive and selective detection options. An Electron Capture Detector (ECD) is extremely sensitive to the electronegative nitro and trifluoromethyl groups, while a Nitrogen-Phosphorus Detector (NPD) would selectively respond to the nitro group.[26][27] This can be invaluable for detecting trace-level impurities in a complex matrix.
-
-
When to Choose GC: GC is not a primary replacement for HPLC for general purity analysis of this compound. Instead, it is a powerful complementary technique . It is the gold standard for analyzing volatile impurities, such as residual solvents from the manufacturing process, which HPLC may not effectively separate or detect.[10][28] EPA Method 8091 provides a basis for GC analysis of nitroaromatics and cyclic ketones.[26]
Performance Comparison Summary
| Feature | RP-HPLC (Developed Method) | UPLC | Gas Chromatography (GC) |
| Primary Application | General purity, related substances | High-throughput purity analysis | Volatile impurities, residual solvents |
| Analysis Speed | Moderate (e.g., 20 min) | Very Fast (e.g., 2-5 min)[21] | Fast (e.g., 5-15 min) |
| Resolution | Good | Excellent | Excellent |
| Sensitivity | Good (UV) | Very Good to Excellent | Excellent (with ECD/NPD)[26] |
| Solvent Consumption | High | Low[23] | Very Low (Carrier Gas) |
| Instrumentation Cost | Moderate | High[22][23] | Moderate |
| Key Limitation | Slower throughput | High initial cost | Analyte must be volatile & thermally stable[24] |
Conclusion
The development of a robust analytical method for purity determination is a critical, science-driven process. For 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one , a systematically developed Reversed-Phase HPLC method using a C18 column and UV detection serves as a reliable and effective primary technique. It provides the necessary specificity and precision to meet stringent regulatory requirements for pharmaceutical quality control.
However, a modern analytical laboratory must look beyond a single technique. UPLC represents a direct and powerful upgrade to HPLC, offering unparalleled advantages in speed, resolution, and operational efficiency, making it the ideal choice for high-throughput environments.[20][21] Concurrently, Gas Chromatography should be viewed as an essential, orthogonal tool. While likely unsuitable for assessing non-volatile degradation products, it is the definitive method for quantifying volatile impurities that are a critical component of a complete purity profile.
Ultimately, the optimal analytical strategy is not about finding a single "best" method but about intelligently deploying a suite of validated techniques, each chosen to address a specific analytical question, thereby ensuring the comprehensive quality and safety of the final drug product.
References
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
UPLC vs HPLC: what is the difference? Alispharm. [Link]
-
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
-
A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
-
RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Taylor & Francis Online. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
-
Differences between HPLC and UPLC. Pharmaguideline. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
USP-NF 〈621〉 Chromatography. USP-NF. [Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell. [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MTC USA. [Link]
-
Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]
-
〈621〉 Chromatography - USP-NF ABSTRACT. USP-NF. [Link]
-
Revisions per USP 621. Agilent. [Link]
-
General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]
-
Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Springer. [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
-
GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Amsbiopharma. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
HPLC vs UPLC: Resolution and Throughput Compared. Patsnap. [Link]
-
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A Comparative Guide to Elemental Analysis Standards for 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to the characterization of the novel organic compound, 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one. Designed for researchers, scientists, and drug development professionals, this document offers objective, data-driven insights into selecting the appropriate analytical techniques, understanding their underlying principles, and interpreting the resulting data with confidence. We will explore the critical distinction between verifying bulk elemental composition and quantifying trace elemental impurities, providing detailed experimental protocols for each approach.
The Imperative of Elemental Analysis in Compound Verification
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement. For a novel compound such as 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one, elemental analysis serves as a primary, quantitative method to validate its empirical formula. This analysis provides the mass percentages of constituent elements, which can be directly compared against theoretically calculated values. A close correlation between experimental and theoretical data provides strong evidence for the structural integrity and purity of the synthesized compound, a critical step before its advancement into further analytical, preclinical, or clinical stages.
The analytical landscape for "elemental analysis" is broadly divided into two distinct domains, each addressing a different fundamental question:
-
Bulk Compositional Analysis (CHNS/O Analysis): This technique determines the relative abundance of carbon, hydrogen, nitrogen, sulfur, and oxygen in a pure, organic sample. It is the gold standard for confirming the empirical formula of a compound.[1]
-
Trace Elemental Impurity Analysis: This area focuses on quantifying residual metallic or inorganic elements that may be present in trace amounts (ppm or ppb levels). These impurities can originate from catalysts, manufacturing equipment, or raw materials.[2] Regulatory bodies worldwide, through guidelines like ICH Q3D, mandate the control of such impurities due to their potential toxicity.[3][4][5][6]
This guide will focus on the standards and best practices for both domains as they apply to 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one.
Theoretical Composition: The Benchmark Standard
Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the primary reference standard against which all experimental results are measured.
Compound: 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one Molecular Formula: C₁₀H₈F₃NO₃ Molecular Weight: 249.17 g/mol
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 48.21% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.24% |
| Fluorine | F | 18.998 | 3 | 56.994 | 22.87% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.62% |
| Oxygen | O | 15.999 | 3 | 47.997 | 19.26% |
Note: Standard CHNS analysis directly quantifies C, H, N, and S. Oxygen is typically determined by a separate pyrolysis method. Fluorine is not directly quantified but its presence poses unique analytical challenges.
Part I: Bulk Compositional Analysis via Dynamic Flash Combustion (CHNS)
Combustion analysis is the definitive technique for determining the CHNS content of organic compounds.[1] The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment, followed by the separation and detection of the resulting elemental gases.
Analytical Challenges of a Nitro-Trifluoromethylated Compound
The molecular structure of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one presents specific analytical challenges that must be addressed to ensure accurate results:
-
Highly Fluorinated Nature: The trifluoromethyl (-CF₃) group contains strong C-F bonds. Incomplete combustion can lead to the formation of stable CF₂ fragments.[7] These fragments can pass through the combustion reagents and be erroneously detected as nitrogen by the thermal conductivity detector (TCD), leading to low carbon and artificially high nitrogen readings.[7]
-
Nitro Group: Certain nitro-containing compounds can be difficult to combust or may produce large amounts of nitrogen oxides (NOₓ). If the reduction step (converting NOₓ to N₂) is inefficient, it can lead to inaccurate nitrogen results.[8]
To overcome these challenges, specialized reagents and optimized instrument conditions are necessary.
Experimental Protocol: CHN Analysis
This protocol is designed for a modern elemental analyzer and incorporates modifications to handle fluorinated compounds.
Instrumentation: Thermo Scientific™ FlashSmart™ Elemental Analyzer or equivalent.
Calibration Standard: A certified reference material (CRM) free of fluorine, such as Acetanilide (C₈H₉NO), is used to establish the instrument's response. All standards should be traceable to a national metrology institute like NIST.[9]
Methodology:
-
Instrument Setup & Calibration:
-
Configure the instrument for CHN analysis. The combustion reactor should be packed with a standard chromium oxide (Cr₂O₃) and cobalt(II,III) oxide (Co₃O₄) catalyst. Crucially, a specialized fluorine absorbent must be placed in the hot zone of the oxidation reactor to trap fluorine and prevent interference.[10]
-
The reduction reactor is filled with reduced copper to convert nitrogen oxides to N₂ gas.
-
Perform a multi-level calibration using 1-3 mg of Acetanilide to generate a valid calibration curve. Run standards every 5-10 samples to check for instrument drift.[11]
-
-
Sample Preparation:
-
Ensure the 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one sample is homogenous and completely dry, as residual solvent will significantly impact hydrogen and carbon values.[11]
-
Accurately weigh approximately 1-2 mg of the sample into a tin capsule using a microbalance. The use of tin capsules is critical as they generate a vigorous exothermic reaction upon combustion, helping to break the strong C-F bonds.[8]
-
-
Analysis:
-
Place the sealed tin capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into the combustion furnace, which is maintained at approximately 950-1060°C.[12]
-
The resulting gases (CO₂, H₂O, N₂, and trapped fluorine) are swept by a helium carrier gas through the reduction furnace.
-
The gases are then separated on a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[13]
-
-
Data Acceptance Criteria:
-
For pharmaceutical applications and academic publications, the experimentally determined mass percentages for C, H, and N should be within ±0.4% (absolute) of the theoretical values.[11]
-
Workflow for CHN Combustion Analysis
Caption: Workflow for CHN analysis of fluorinated compounds.
Data Comparison: Theoretical vs. Experimental
| Element | Theoretical Value (%) | Hypothetical Result (%) | Absolute Deviation (%) | Acceptance (±0.4%) |
| Carbon (C) | 48.21 | 48.05 | -0.16 | Pass |
| Hydrogen (H) | 3.24 | 3.19 | -0.05 | Pass |
| Nitrogen (N) | 5.62 | 5.71 | +0.09 | Pass |
Part II: Trace Elemental Impurity Analysis via ICP-MS
While CHNS analysis confirms the identity of the bulk material, regulatory guidelines for pharmaceuticals mandate a risk-based approach to control trace elemental impurities.[5] The International Council for Harmonisation (ICH) Q3D guideline and USP General Chapter <232> provide a framework for this assessment, focusing on elements that may be introduced from catalysts or manufacturing equipment.[3][6][14][15]
The standard technique for this analysis is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), chosen for its high sensitivity and ability to detect a wide array of elements at trace levels.[9][16][17]
Experimental Protocol: ICP-MS Analysis
Instrumentation: Agilent 7800 ICP-MS or equivalent.
Methodology:
-
Risk Assessment:
-
Based on the synthesis route of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one, identify potential elemental impurities. Common catalysts in related syntheses include copper and palladium salts.[18] Therefore, these should be target analytes. The risk assessment must also consider ubiquitous elements like Lead (Pb), Arsenic (As), Cadmium (Cd), and Mercury (Hg).[14][15]
-
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh a larger sample amount (e.g., 100-500 mg) into a clean, acid-leached microwave digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid.
-
Seal the vessel and place it in a microwave digestion system. The high temperature and pressure will completely decompose the organic matrix, leaving the elemental impurities in an aqueous solution.[17]
-
After cooling, dilute the digestate to a final volume with deionized water.
-
-
Analysis:
-
Calibrate the ICP-MS using multi-element certified reference standards.[19][20]
-
Introduce the prepared sample solution into the plasma. The high-temperature argon plasma atomizes and ionizes the elements.
-
The ions are then separated by the mass spectrometer based on their mass-to-charge ratio and quantified.
-
Comparison of Primary Elemental Analysis Techniques
| Feature | Combustion Analysis (CHNS/O) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Primary Purpose | Determine bulk elemental composition (% level) of the pure compound.[1] | Quantify trace elemental impurities (ppm, ppb level).[9][17] |
| Target Elements | C, H, N, S, O. | Most of the periodic table, especially metals and metalloids. |
| Governing Standard | Purity acceptance criteria (e.g., ±0.4% absolute deviation).[11] | Regulatory safety limits (e.g., ICH Q3D, USP <232> Permitted Daily Exposure).[3][14] |
| Sample Preparation | Direct analysis of a small (1-2 mg) solid sample in a tin capsule. | Complete acid digestion of a larger (100-500 mg) sample to destroy the organic matrix.[17] |
| Causality | Confirms the empirical formula and molecular identity. | Ensures patient safety by controlling potentially toxic impurities.[4][5] |
Decision Framework for Elemental Analysis
Caption: Decision tree for selecting the appropriate elemental analysis technique.
Conclusion
For 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one, a comprehensive elemental analysis strategy is twofold. First, combustion analysis is the indispensable standard for verifying the compound's empirical formula and purity, provided that specific measures—such as the use of fluorine absorbents—are taken to mitigate interferences from the trifluoromethyl group. The acceptance standard is a tight correlation (typically ±0.4%) with theoretical values. Second, for drug development purposes, ICP-MS is the required standard for quantifying trace elemental impurities according to global regulatory guidelines like ICH Q3D. Understanding the distinct purpose, methodology, and standards for each technique is paramount for ensuring data integrity, regulatory compliance, and the overall quality of the chemical entity.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
This document provides essential procedural guidance for the safe and compliant disposal of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one. As a compound utilized in specialized research and development, its unique molecular structure necessitates a rigorous and informed approach to waste management. This guide moves beyond mere instruction to explain the chemical rationale behind each step, ensuring that laboratory personnel can manage this waste stream with confidence, expertise, and a commitment to safety and environmental stewardship.
Hazard Profile: A Trifecta of Chemical Considerations
The proper disposal protocol for any chemical begins with a thorough understanding of its inherent hazards. The structure of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one presents three key features that classify it unequivocally as hazardous waste.
-
Nitrated Aromatic System: Nitroaromatic compounds are a well-documented class of chemicals with significant toxicological and environmental implications.[1] Their injudicious handling and disposal can lead to ecological damage.[1] The U.S. Environmental Protection Agency (EPA) has designated many nitroaromatics as "Priority Pollutants" due to their potential for carcinogenicity, mutagenicity, and bioaccumulation.[1]
-
Trifluoromethyl Group (Halogenation): The presence of the -CF₃ group places this compound in the category of halogenated organic waste.[2][3] This is a critical distinction in waste management. Halogenated solvents and compounds cannot be recycled through the same fuel-blending processes as non-halogenated organics.[3] They require high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans. This specialized treatment makes the disposal of halogenated waste streams significantly more expensive and regulated.[3]
-
Propan-2-one Moiety (Ketone): The ketone functional group can contribute to the compound's overall reactivity and potential flammability. While the high molecular weight and aromatic nature may reduce its volatility compared to simpler ketones like acetone, it must still be handled as a combustible substance.
Summary of Chemical Properties and Disposal Classification
| Property | Analysis | Disposal Implication |
| Chemical Family | Nitrated Aromatic, Halogenated Organic, Ketone | Must be treated as Regulated Hazardous Waste . |
| Primary Hazard Class | Halogenated Organic Waste | Strict segregation from non-halogenated waste streams is mandatory.[4][5] |
| Regulatory Oversight | EPA (RCRA), OSHA (Lab Standard) | Disposal must adhere to federal, state, and institutional protocols.[6][7] |
| Anticipated Hazards | Toxicity, Environmental Hazard, Combustibility | Requires handling with appropriate Personal Protective Equipment (PPE) and storage away from ignition sources.[2][8] |
The Regulatory Framework: Adherence to EPA and OSHA Standards
In the United States, the management of chemical waste is governed by two primary federal agencies:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[7][9] This legislation dictates how waste must be identified, stored, transported, and ultimately disposed of.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP) .[6][10][11][12] This written plan must detail procedures for the safe handling and disposal of all hazardous chemicals used within a specific laboratory.
Your institution's Environmental Health and Safety (EHS) office is the direct intermediary for implementing these regulations and should be your primary contact for all waste disposal matters.
Core Disposal Principles: A Foundation for Safe Practice
Before proceeding to the step-by-step protocol, it is crucial to understand the foundational principles that ensure a self-validating and safe waste management system.
Caption: Waste classification decision process.
Principle 1: Rigorous Segregation
The single most important step in this process is segregation. Mixing halogenated waste with non-halogenated waste contaminates the entire container, forcing the entire volume to be disposed of via the more complex and costly incineration route.[3] This dramatically increases disposal costs and logistical burdens.
Principle 2: Correct Containerization
Hazardous waste must be stored in containers that are compatible with their contents and can be securely sealed.[13] For 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one, this typically means a high-density polyethylene (HDPE) or glass container with a threaded, leak-proof cap. The container must be in good condition, free from cracks or defects.[13]
Principle 3: Unambiguous Labeling
Improper labeling is a major compliance violation. Every waste container must be labeled the moment the first drop of waste is added.[14] The label must be clear, legible, and contain specific information as required by the EPA and your institution's EHS office.[7][11]
Standard Operating Procedure (SOP) for Disposal
This protocol provides a direct, step-by-step methodology for the safe disposal of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one and materials contaminated with it.
Caption: Step-by-step disposal workflow.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Container Selection and Preparation
-
Obtain a designated hazardous waste container from your EHS office or an approved supplier. Ensure it is clean, dry, and compatible with the chemical.
-
Firmly affix a hazardous waste tag or label to the container.[7]
-
Using a permanent marker, fill out the label with the following information:
-
Check the box for "Halogenated Organic Waste" .
-
Write the full chemical name: "Waste 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one" . Do not use abbreviations or chemical formulas.[13][14]
-
List all components and their approximate percentages if it is a mixture.
-
Indicate the date accumulation started.
-
Provide the name of the principal investigator and the laboratory location (building and room number).
-
Step 3: Waste Accumulation
-
Carefully transfer the waste chemical into the labeled container. If the compound is dissolved in a solvent, the entire solution must be disposed of in this container.
-
This includes any contaminated materials such as pipette tips, weigh boats, or gloves used during handling.
-
Crucially, do not mix this waste with any non-halogenated waste streams. [3]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.
Step 4: Container Sealing and Storage
-
After adding waste, always securely fasten the cap. A hazardous waste container must be kept closed at all times except when waste is actively being added. [13][14] Leaving a funnel in the opening is a common and serious violation.
-
Store the sealed container in a designated "Satellite Accumulation Area" (SAA) within your laboratory.[13] This area should be near the point of generation and under the control of laboratory personnel.
-
Ensure the SAA is in a secondary containment tray to manage potential leaks.
Step 5: Arranging for Final Disposal
-
When the waste container is full (or within the time limits specified by your institution, often 180 days), complete the waste pickup request form as required by your EHS office.[7]
-
EHS personnel will then collect the container for transport to a licensed hazardous waste disposal facility.
Emergency Procedures: Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Use a spill kit with absorbent pads or other inert material to contain the spill.
-
Collect the absorbent material and any contaminated items, placing them in your labeled "Halogenated Organic Waste" container.
-
Wipe the area clean.
For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.[14]
By adhering to this comprehensive guide, you ensure that the disposal of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one is conducted in a manner that is safe, compliant, and environmentally responsible, reflecting the highest standards of scientific integrity and laboratory practice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
